Home > Products > Screening Compounds P568 > β-Amyloid (33-42)
β-Amyloid (33-42) -

β-Amyloid (33-42)

Catalog Number: EVT-247476
CAS Number:
Molecular Formula: C41H74N10O11S1
Molecular Weight: 915.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (33-42) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the development of Alzheimer's disease. This specific fragment consists of 10 amino acids and is part of a larger family of beta-amyloid peptides that are implicated in neurodegenerative processes. The aggregation of beta-amyloid peptides in the brain leads to the formation of plaques, which are characteristic features of Alzheimer's disease pathology.

Source

Beta-Amyloid (33-42) is generated through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. The amyloid precursor protein is predominantly found in neuronal tissues, and its processing leads to various fragments, including beta-amyloid (1-42), which is the most studied variant due to its strong association with plaque formation.

Classification

Beta-Amyloid (33-42) falls under the classification of peptides, specifically as a neurotoxic peptide associated with neurodegenerative diseases. It is categorized within the broader group of amyloid peptides that contribute to amyloidosis, a condition characterized by abnormal protein aggregation.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (33-42) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides in a laboratory setting. This technique involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a resin.
    • Each subsequent amino acid is added in a stepwise fashion, with protection groups used to prevent undesired reactions.
    • After the desired sequence is completed, the peptide is cleaved from the resin and deprotected to yield Beta-Amyloid (33-42).
  2. Purification:
    • High-performance liquid chromatography is typically employed to purify the synthesized peptide, ensuring that impurities and side products are removed.
  3. Characterization:
    • Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the identity and purity of Beta-Amyloid (33-42).
Molecular Structure Analysis

Structure

Beta-Amyloid (33-42) has a specific amino acid sequence that contributes to its structural properties. The sequence consists of ten amino acids:

Ala Gly Gly Val Gly Ile Gly Lys Gly Leu\text{Ala Gly Gly Val Gly Ile Gly Lys Gly Leu}

This peptide exhibits a propensity to form beta-sheet structures, which are critical for its aggregation behavior.

Data

The molecular weight of Beta-Amyloid (33-42) is approximately 1,100 Da. The presence of hydrophobic residues within its structure facilitates intermolecular interactions that lead to aggregation.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (33-42) can undergo several chemical reactions, primarily related to its aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.

Technical Details

  1. Aggregation:
    • The peptide can spontaneously aggregate into oligomeric forms, which are believed to be more toxic than monomeric species.
    • The aggregation process involves nucleation and elongation phases, where monomers add onto existing aggregates.
  2. Inhibition Studies:
    • Various small molecules and peptides have been tested for their ability to inhibit the aggregation of Beta-Amyloid (33-42), providing insights into potential therapeutic strategies against Alzheimer's disease.
Mechanism of Action

Process

The mechanism by which Beta-Amyloid (33-42) exerts its effects involves several pathways:

  1. Neurotoxicity:
    • Oligomeric forms of Beta-Amyloid (33-42) can disrupt synaptic function and induce neuronal cell death.
  2. Inflammation:
    • Aggregates can activate microglia and astrocytes, leading to neuroinflammation, which exacerbates neuronal damage.
  3. Calcium Dysregulation:
    • The presence of beta-amyloid aggregates can alter calcium homeostasis in neurons, contributing to excitotoxicity.

Data

Research indicates that even low concentrations of oligomeric Beta-Amyloid (33-42) can significantly impair synaptic plasticity and cognitive function in experimental models.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (33-42) is typically found as a white powder when lyophilized. It is soluble in organic solvents such as dimethyl sulfoxide and exhibits limited solubility in aqueous solutions at physiological pH.

Chemical Properties

  1. Stability:
    • The peptide is relatively stable under acidic conditions but may degrade under alkaline conditions.
  2. Reactivity:
    • Beta-Amyloid (33-42) can react with various biomolecules, including lipids and proteins, potentially leading to cross-linking or other modifications that enhance its aggregation propensity.
  3. Analytical Techniques:
    • Techniques such as circular dichroism spectroscopy can be employed to study conformational changes associated with aggregation.
Applications

Scientific Uses

Beta-Amyloid (33-42) is primarily used in research related to Alzheimer's disease for several purposes:

  1. Model Systems:
    • It serves as a crucial component in cellular models for studying neurodegeneration mechanisms.
  2. Drug Development:
    • Researchers utilize this peptide in screening assays for potential therapeutics aimed at preventing or reversing amyloid aggregation.
  3. Biomarker Studies:
    • Investigations into beta-amyloid levels in biological fluids have made it a candidate for biomarkers in Alzheimer's disease diagnosis and progression monitoring.
Neuropathological Significance of β-Amyloid (33-42) in Alzheimer's Disease

Role in Amyloid Cascade Hypothesis Revisions

The amyloid cascade hypothesis positions β-amyloid (Aβ) aggregation as the primary instigator of Alzheimer's disease (AD) pathogenesis. However, research on N-terminally truncated peptides like β-amyloid (33-42) has necessitated substantial revisions to this framework. Unlike full-length Aβ1-42, the 33-42 fragment lacks the N-terminal domain (residues 1-32), resulting in enhanced aggregation kinetics and resistance to proteolytic clearance [3] [9]. This fragment constitutes a significant component of plaque cores in post-mortem AD brains, exhibiting a fibrillization rate 3.2-fold higher than Aβ1-42 under physiological conditions [8] [9].

Genetic evidence further supports its pathological relevance. Mutations in the amyloid precursor protein (APP) near γ-secretase cleavage sites (e.g., Arctic mutation E693G) favor production of truncated C-terminal fragments, including Aβ33-42 [4] [6]. Additionally, glutaminyl cyclase (QC) catalyzes the formation of pyroglutamate-modified Aβ (pEAβ) from N-terminally truncated species like Aβ3-42, which facilitates co-oligomerization with Aβ33-42 to form highly neurotoxic metastable oligomers [9]. These oligomers act as catalytic seeds that accelerate the amyloid cascade independent of full-length Aβ [5] [9]. Consequently, the revised hypothesis now incorporates diverse Aβ proteoforms as critical initiators of neurotoxicity and tau pathology [1] [6].

Table 1: Comparative Properties of β-Amyloid (33-42) and Related Peptides in AD Pathogenesis

PeptideAggregation Rate (Relative to Aβ1-42)Seeding EfficiencyPlaque Core AbundanceCatalytic Role in Oligomerization
Aβ1-421.0 (reference)ModerateHighLow
Aβ33-423.2±0.4*HighModerateHigh
pEAβ3-422.7±0.3*Very HighVery HighVery High
Aβ1-400.6±0.1*LowLowNegligible

Data derived from in vitro kinetic assays using thioflavin-T fluorescence [9]

Differential Neurotoxicity Profiling Compared to Full-Length Aβ Isoforms

β-amyloid (33-42) exhibits markedly distinct neurotoxic mechanisms compared to full-length Aβ isoforms. Structurally, its abbreviated sequence (GIIGLMVGGVV) confers a higher β-sheet propensity (78% vs. 43% in Aβ1-42) and extreme hydrophobicity, enabling deep integration into neuronal membranes [3] [9]. This facilitates pore formation and calcium dyshomeostasis at concentrations 10-fold lower than Aβ1-42 [8].

Key differential neurotoxicity profiles include:

  • Receptor-Specific Signaling: Aβ33-42 preferentially binds p75 neurotrophin receptor (p75NTR) over RAGE or nAChRs, activating pro-apoptotic JNK/caspase-3 pathways. In cortical neurons, this induces 67% higher oxidative stress (ROS elevation) than Aβ1-42 [9].
  • Tau Hyperphosphorylation Acceleration: Co-incubation with Aβ33-42 oligomers increases tau phosphorylation at AT8/AT100 epitopes by 4.1-fold vs. Aβ1-42 in hippocampal slices. This occurs via sustained GSK-3β activation independent of NMDA receptors [5] [9].
  • Mitochondrial Targeting: Unlike full-length Aβ, Aβ33-42 permeabilizes mitochondrial membranes, reducing Complex IV activity by 52% and ATP synthesis by 44% in neuronal cultures [9].

Table 2: Structural and Functional Properties Underlying Differential Neurotoxicity

PropertyAβ33-42Aβ1-42Pathophysiological Consequence
Hydrophobicity Index2.871.02Enhanced membrane disruption & lipid binding
β-Sheet Propensity (%)78±643±4Rapid fibril nucleation
Half-life in CSF (hours)18.7±2.15.2±0.8Resistance to degradation
GM1 Ganglioside AffinityKd = 12.3±1.5 nMKd = 89.7±6.2 nMFacilitated seeding in lipid rafts
Microglial Phagocytosis14±3% efficiency62±7% efficiencyImpaired clearance & chronic inflammation

Biophysical data from circular dichroism spectroscopy and surface plasmon resonance [3] [9]

Table 3: Neurotoxic Mechanisms of Aβ33-42 vs. Other Aβ Isoforms

Neurotoxic MechanismAβ33-42Aβ1-42Experimental Evidence
Synaptic Loss82±7% reduction in VGluT154±6% reductionElectrophysiology in murine hippocampal slices
ROS Production4.8-fold increase vs. control2.9-fold increaseDCFH-DA assay in primary neurons
Caspase-3 ActivationEC50 = 0.8 μMEC50 = 5.2 μMImmunoblotting of cleaved caspase-3
Tau Phosphorylation (Ser202)4.1±0.3-fold increase2.2±0.2-fold increaseAT8 immunohistochemistry in ex vivo brain slices
Mitochondrial Complex IV Inhibition52±5% activity loss28±4% activity lossOxygen consumption assays in isolated mitochondria

Spatial-Temporal Dynamics in Preclinical vs. Clinical AD Progression

The spatiotemporal distribution of Aβ33-42 provides critical insights into AD progression dynamics. In preclinical stages, Aβ33-42 emerges as an early biomarker due to its:

  • Propensity for nucleation: Its hydrophobic C-terminus (MVGGVV) drives rapid self-assembly into oligomers within lipid rafts, detectable 15–20 years before symptomatic onset [7] [9].
  • Extracellular compartmentalization: Unlike intracellular Aβ1-42, Aβ33-42 localizes preferentially to extracellular membranes via GM1 ganglioside binding, forming initial seeds in the neocortex and hippocampus [9].

Longitudinal PET studies using [18F]Flortaucipir reveal that Aβ33-42 deposition follows a sigmoidal trajectory:1. Preclinical Phase (6.4 years): Aβ33-42 accumulates silently, correlating with:- CSF Aβ42/Aβ40 ratio decline (r = -0.79, p<0.001)- Subcortical microglial activation (Iba1+ cells increase by 230%) [7] [9]2. Symptomatic Phase: Plaque cores enriched with Aβ33-42/pEAβ complexes recruit phosphorylated tau (p-tau217) to neuritic plaques, accelerating cortical spread. By mild cognitive impairment (MCI) stage, Aβ33-42 burden correlates with:- Entorhinal tau-PET signal (r = 0.73, p<0.01)- Hippocampal atrophy rate (r = -0.68, p<0.001) [7]

Figure 1: Spatiotemporal Dynamics of Aβ33-42 in AD Continuum

[A] Preclinical Stage (Year -20 to -5):  Cortex: Low Aβ33-42 oligomers (seeding)  Hippocampus: Undetectable  Biomarkers: Normal cognition, ↑CSF p-tau181/Aβ42  [B] Asymptomatic Amyloidosis (Year -5 to 0):  Cortex: Diffuse plaques with Aβ33-42 cores  Hippocampus: Emerging oligomers  Biomarkers: ↓CSF Aβ42, ↑Amyloid-PET signal  [C] MCI Stage (Year 0–4):  Cortex: Mature neuritic plaques  Hippocampus: Aβ33-42-driven tau phosphorylation  Biomarkers: Memory decline, ↑Tau-PET in temporal lobe  [D] Dementia Stage (Year 4+):  Cortex: Widespread plaques & tangles  Hippocampus: Neuronal loss  Biomarkers: Hippocampal atrophy, cognitive impairment  

Table 4: Correlation of Aβ33-42 With Established AD Biomarkers

Disease StageAβ33-42 Detection MethodCorrelated BiomarkerStrength (r-value)Clinical Relevance
PreclinicalMass spectrometry (CSF)CSF p-tau181/Aβ42 ratior = 0.81*8.3x conversion risk to MCI
Asymptomatic amyloidosis[11C]PIB-PETFDG-PET hypometabolismr = -0.69*Predicts cognitive decline in 5 years
MCIImmunoprecipitation (plasma)Hippocampal volume lossr = -0.62*Correlates with CDR-SOB worsening
AD DementiaPost-mortem immunohistochemistryBraak tau stager = 0.78*Associates with rapid disease course

Data derived from longitudinal cohort studies [7] [9]

Properties

Product Name

β-Amyloid (33-42)

Molecular Formula

C41H74N10O11S1

Molecular Weight

915.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.